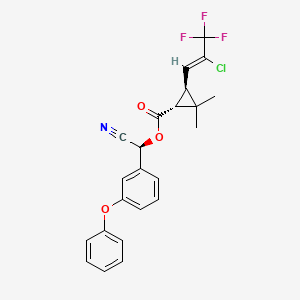

(1R)-trans-gamma-Cyhalothrin

Description

Contextualization within Pyrethroid Chemistry Research

Pyrethroids represent a major class of synthetic insecticides used globally in agriculture and public health. wikipedia.orgfao.org The parent compound, cyhalothrin (B162358), is a complex mixture of stereoisomers due to its three chiral centers, resulting in eight possible isomers. regulations.govepa.gov Early research in pyrethroid chemistry focused on synthesizing and evaluating these complex mixtures.

The evolution of analytical and separation techniques allowed researchers to isolate and test individual stereoisomers. This led to the discovery that the insecticidal activity of cyhalothrin resides predominantly in specific isomers. wikipedia.org Lambda-cyhalothrin (B1674341), a more refined product, is a mixture of two of the most active isomers of cyhalothrin. regulations.govevitachem.com

Further research and development led to the isolation of gamma-cyhalothrin (B44037), which is the single most potent stereoisomer, (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylic acid, (S)-α-cyano-3-phenoxybenzyl ester. wikipedia.orgbcpcpesticidecompendium.org This progression from a complex mixture to a single, highly active isomer exemplifies a key trend in pyrethroid chemistry research: the pursuit of enantiomerically pure compounds to maximize efficacy and potentially reduce non-target effects.

Significance of Stereoisomeric Purity in Chemical Research

The study of (1R)-trans-gamma-Cyhalothrin underscores the critical importance of stereoisomeric purity in the field of chemical research, particularly in the development of bioactive compounds like pesticides. The different spatial arrangements of atoms in stereoisomers can lead to vastly different biological activities.

In the case of cyhalothrin, the (1R) configuration in the cyclopropane (B1198618) ring is crucial for its insecticidal action. wikipedia.org Research has demonstrated that gamma-cyhalothrin is approximately twice as active on a weight-for-weight basis as lambda-cyhalothrin, which contains a racemic mixture of the active isomer and its less active enantiomer. wikipedia.orgnih.gov This heightened potency means that lower application rates can be used to achieve the same level of insect control, a significant finding in the quest for more environmentally sustainable agricultural practices. fmc.comfederalregister.gov

The focus on a single, highly active isomer also has implications for toxicological research. Studies comparing the aquatic toxicity of gamma-cyhalothrin and lambda-cyhalothrin have shown that the single active enantiomer causes effects at roughly half the concentration of the racemic mixture. nih.gov This highlights the need for isomer-specific risk assessments to accurately evaluate the environmental impact of chiral pesticides.

Research Trajectory and Evolution of Study

The research trajectory of gamma-cyhalothrin has evolved from initial discovery and characterization to more nuanced investigations into its environmental fate and biological interactions.

Early Research: Initial studies focused on the synthesis, isolation, and determination of the absolute stereochemistry of the various cyhalothrin isomers. wikipedia.org This foundational work established the superior insecticidal activity of the gamma-isomer.

Efficacy and Spectrum of Activity: Subsequent research, often conducted by agrochemical companies, focused on field trials to demonstrate the efficacy of gamma-cyhalothrin against a broad spectrum of agricultural pests. wikipedia.orgnih.gov These studies were crucial for its commercial development and registration for use on various crops.

Environmental Fate and Toxicology: As the use of gamma-cyhalothrin became more widespread, research efforts increasingly turned towards understanding its environmental persistence, degradation pathways, and toxicity to non-target organisms. scielo.brscielo.brherts.ac.uknih.gov Studies have investigated its biodegradation by soil and aquatic microorganisms, revealing its non-persistent nature in these environments. scielo.brscielo.brherts.ac.uk

Advanced Formulation and Delivery: More recent research has explored novel formulations, such as microencapsulation, to enhance the stability and control the release of gamma-cyhalothrin, potentially improving its efficacy and safety profile. fmc.comnih.gov

Bioremediation Studies: The biodegradation of gamma-cyhalothrin by various fungal strains has been a subject of academic investigation, exploring the potential for bioremediation of contaminated sites. scielo.brscielo.br For instance, a study on fungi from a Brazilian cave identified strains capable of biodegrading this insecticide. scielo.brscielo.br

This evolution in research reflects a broader trend in pesticide science, moving from a primary focus on efficacy to a more holistic approach that incorporates environmental stewardship and sustainability.

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m1/s1 |

InChI Key |

ZXQYGBMAQZUVMI-KJLJINFSSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Purity in Research Context

Structural Elucidation and Absolute Configuration of (1R)-trans-gamma-Cyhalothrin

(1R)-trans-gamma-Cyhalothrin is a specific, highly active isomer of cyhalothrin (B162358). evitachem.com Its systematic IUPAC name is (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate. herts.ac.ukbcpcpesticidecompendium.orgnih.gov This name precisely describes the arrangement of its constituent parts.

The molecule is an ester formed from the reaction of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. vulcanchem.com The term "(1R)-trans" refers to the stereochemistry at the cyclopropane (B1198618) ring, a key component of the molecule's structure. The "1R" designation indicates the absolute configuration at the first carbon atom of the cyclopropane ring, while "trans" describes the relative orientation of the substituents on the ring. who.int

The designation "gamma-Cyhalothrin" itself signifies a high degree of isomeric purity, consisting almost exclusively of the most insecticidally potent isomer. mst.dk This specific isomer, with the (1R, 3R, αS) stereoisomeric configuration, is what constitutes gamma-cyhalothrin (B44037). vulcanchem.com Industrial synthesis of gamma-cyhalothrin involves a stereoselective process designed to isolate this highly active isomer, often achieving an enantiomeric excess greater than 98%. vulcanchem.com

Table 1: Chemical Identity of (1R)-trans-gamma-Cyhalothrin

| Property | Value |

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate herts.ac.ukbcpcpesticidecompendium.orgnih.gov |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ herts.ac.uknist.govusbio.net |

| Molecular Weight | 449.85 g/mol usbio.net |

| CAS Number | 76703-62-3 wikipedia.org |

Enantiomeric Relationships within the Cyhalothrin Family of Compounds

The cyhalothrin family of compounds provides a clear example of how different isomeric compositions lead to distinct commercial products.

Cyhalothrin: The original technical mixture, cyhalothrin, contains a combination of four isomers. wikipedia.orginchem.org

Lambda-cyhalothrin (B1674341): This is a more refined product, consisting of an equimolar mixture of two enantiomeric pairs. regulations.govinchem.orgherts.ac.uk Specifically, it is a 1:1 mixture of the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R, 3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and the (R)-α-cyano-3-phenoxybenzyl (Z)-(1S, 3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate isomers. regulations.gov Lambda-cyhalothrin is considered more biologically active than the broader cyhalothrin mixture because it concentrates the more potent isomers. inchem.orgherts.ac.uk

Gamma-cyhalothrin: This is the most refined product, consisting of the single most active stereoisomer, which is (1R)-trans-gamma-Cyhalothrin. evitachem.comepa.gov As a result, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis because lambda-cyhalothrin is a racemic mixture containing both the active (1R) and inactive (1S) isomers in equal measure. wikipedia.org

The progression from cyhalothrin to lambda-cyhalothrin and finally to gamma-cyhalothrin represents a move towards increasing enantiomeric purity, with the goal of maximizing insecticidal efficacy. wikipedia.org

Table 2: Isomeric Composition of Cyhalothrin Products

| Product | Isomeric Composition |

| Cyhalothrin | Mixture of four isomers wikipedia.orginchem.org |

| Lambda-cyhalothrin | 1:1 mixture of two enantiomeric pairs regulations.govinchem.orgherts.ac.uk |

| Gamma-cyhalothrin | Single, highly active stereoisomer ((1R)-trans-gamma-Cyhalothrin) evitachem.comepa.gov |

Influence of Stereochemistry on Biological Activity in Research Models

The stereochemistry of the cyhalothrin isomers has a profound impact on their biological activity, a phenomenon that has been demonstrated in various research models. The insecticidal action of pyrethroids, including cyhalothrin, is primarily due to their ability to disrupt the normal functioning of the nervous system in insects. wikipedia.org They act as axonic excitotoxins by preventing the closure of voltage-gated sodium channels in the nerve cell membranes. wikipedia.org

Research has consistently shown that the insecticidal activity of cyhalothrin is almost exclusively attributed to the isomers with the (1R) absolute stereochemistry. wikipedia.org This stereospecificity is also observed in other pyrethroids like deltamethrin (B41696). wikipedia.org

Studies comparing the toxicity of different cyhalothrin formulations have provided clear evidence for the influence of stereochemistry. For instance, in a study comparing the acute toxicity of gamma-cyhalothrin and lambda-cyhalothrin to the aquatic organism Daphnia magna, the 48-hour LC50 (the concentration lethal to 50% of the test population) for gamma-cyhalothrin was found to be lower than that of lambda-cyhalothrin, indicating higher toxicity for the single, active isomer.

In another study investigating the enantioselective toxicity of lambda-cyhalothrin to zebrafish (Danio rerio), a significant difference in toxicity was observed between the two enantiomers that compose it. oup.com The (-)-enantiomer was found to be over 162 times more toxic to adult zebrafish than the (+)-enantiomer after a 96-hour exposure. oup.com The racemic mixture of lambda-cyhalothrin exhibited toxicity levels similar to the more toxic (-)-enantiomer. oup.com These findings underscore the critical importance of evaluating the toxicological effects of chiral pesticides at the level of individual enantiomers. oup.com

The enhanced potency of gamma-cyhalothrin, which is essentially the isolated, most active enantiomer, allows for equivalent insect control at lower application rates compared to lambda-cyhalothrin. nih.gov This highlights the direct link between enantiomeric purity and biological efficacy.

Table 3: Comparative Acute Toxicity of Cyhalothrin Isomers in Aquatic Organisms

| Organism | Compound | 96-hour LC50 (µg a.i./L) | Reference |

| Zebra fish (Brachydanio rerio) | Gamma-cyhalothrin | 1.93 | nih.gov |

| Zebra fish (Brachydanio rerio) | Lambda-cyhalothrin | 1.94 | nih.gov |

| Shrimp (Macrobrachium nippoensis) | Gamma-cyhalothrin | 0.28 | nih.gov |

| Shrimp (Macrobrachium nippoensis) | Lambda-cyhalothrin | 0.04 | nih.gov |

It is important to note that while the insecticidal activity is highly stereospecific, other biological effects may not show the same degree of stereoselectivity. For example, a study on the pyrethroid permethrin (B1679614) found that while its insecticidal action was primarily due to the (1R,cis)- and (1R,trans)-forms, there were no significant differences in the pro-apoptotic (cell death-inducing) action of its four purified stereoisomers in human hepatoma cells. aphar.at This suggests that different biological endpoints may be affected differently by the stereochemistry of pyrethroid compounds.

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Routes for (1R)-trans-gamma-Cyhalothrin

(1R)-trans-gamma-Cyhalothrin, chemically known as (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate, is a single, highly active stereoisomer of cyhalothrin (B162358). nih.gov Its synthesis requires precise control over three chiral centers. Advanced synthetic strategies focus on establishing the desired stereochemistry in an efficient manner, often employing methods that circumvent the use of expensive chiral precursors.

A key stereoselective strategy involves a process of epimerization coupled with crystallization-induced dynamic resolution. This route begins with the chiral acid, 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid. This acid is first converted to its corresponding acid chloride. nih.govnih.gov The acid chloride is then reacted with 3-phenoxybenzaldehyde (B142659) in the presence of a cyanide source. This reaction does not use a pre-resolved chiral cyanohydrin; instead, it forms a diastereoisomeric mixture of cyanohydrin esters in situ. nih.govnih.gov

The crucial stereoselective step occurs subsequently. The diastereoisomeric mixture is subjected to epimerization conditions in the presence of a base. This process allows for the interconversion of the isomers at the α-cyano carbon. Under these conditions, the desired (1R, α-S) isomer, which is gamma-cyhalothrin (B44037), is significantly less soluble than the other diastereomer (1R, α-R). nih.gov Consequently, the desired gamma-cyhalothrin selectively crystallizes from the reaction mixture. This selective removal from the solution drives the equilibrium of the epimerization reaction towards the formation of the desired, less soluble product, resulting in a high yield of the target stereoisomer. nih.gov

Industrial-Scale Synthesis Research and Process Optimization

Research into industrial-scale synthesis of gamma-cyhalothrin has been driven by the need to develop cost-effective and efficient processes that maximize the yield of the single active isomer. nih.gov A significant optimization in industrial production is the avoidance of expensive chiral resolving agents or pre-synthesized optically active cyanohydrins, which were features of earlier synthetic routes. nih.gov

Modern industrial processes are often designed as "one-pot" reactions to improve efficiency and reduce waste. nih.gov This optimized synthesis combines the esterification and the stereoselective epimerization/crystallization steps into a single, continuous process. nih.govmoravek.com The process starts with the chlorination of 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid to form the acid chloride. nih.gov This activated acid is then directly reacted with 3-phenoxybenzaldehyde and a cyanide source (such as sodium cyanide) in a suitable solvent. moravek.com

This reaction initially forms a mixture of the (1R, α-S) and (1R, α-R) diastereomers. nih.gov A base is then added to the mixture to catalyze the epimerization at the benzylic stereocenter. By carefully controlling the reaction conditions, such as temperature (typically between -10°C and 10°C) and solvent choice (e.g., hexane), the much less soluble gamma-cyhalothrin ((1R, α-S) isomer) is induced to crystallize directly from the reaction slurry. moravek.com This crystallization drives the conversion of the more soluble (1R, α-R) isomer into the desired product. The solid gamma-cyhalothrin is then isolated by simple filtration, washed, and dried, resulting in a product with a high diastereomeric ratio (e.g., 94:6). nih.gov This one-pot method is highly efficient for large-scale production as it eliminates the need for isolating the intermediate diastereomeric mixture. nih.gov

| Step | Reactants | Key Transformation | Process Optimization Feature |

|---|---|---|---|

| 1. Activation | 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid, Chlorinating Agent (e.g., SOCl₂) | Conversion of carboxylic acid to acid chloride. | Standard activation for esterification. |

| 2. Esterification & Epimerization | Acid chloride from Step 1, 3-Phenoxybenzaldehyde, Cyanide Source (e.g., NaCN), Base | Formation of a diastereomeric mixture of cyanohydrin esters, followed by base-catalyzed epimerization. | Avoids expensive chiral cyanohydrin; combines esterification and epimerization in one pot. nih.gov |

| 3. Crystallization & Isolation | Diastereomeric mixture in solvent (e.g., hexane) | Selective crystallization of the least soluble, desired isomer (gamma-cyhalothrin). | Crystallization-induced dynamic resolution drives equilibrium to favor the target isomer; isolation via simple filtration. nih.govmoravek.com |

Derivatization Strategies for Research Probes and Analogues

The derivatization of (1R)-trans-gamma-Cyhalothrin is a key strategy for creating specialized chemical tools to study its mode of action, metabolism, and for the discovery of new analogues with potentially improved properties. These strategies generally fall into two categories: the synthesis of research probes for biological studies and the creation of analogues for structure-activity relationship (SAR) analysis.

Research Probes: Research probes are essential for identifying and characterizing the biological targets of a molecule. Two primary types of probes that can be derived from gamma-cyhalothrin are radiolabeled tracers and photoaffinity probes.

Radiolabeling: This involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of gamma-cyhalothrin. moravek.comeurofins.com The synthesis would be designed to introduce the isotope at a metabolically stable position. These radiolabeled molecules act as tracers, allowing for quantitative studies of absorption, distribution, metabolism, and excretion (ADME) in organisms without altering the compound's chemical behavior. moravek.com

Photoaffinity Labeling (PAL): This technique is used to identify the specific binding sites of a molecule on its target protein (e.g., voltage-gated sodium channels for pyrethroids). A photoaffinity probe is created by chemically modifying the gamma-cyhalothrin structure to include a photoreactive group, such as a diazirine or benzophenone. nih.govenamine.net This modified molecule retains its ability to bind to the target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that covalently bonds to the nearest amino acid residues at the binding site. nih.gov Often, a reporter tag like biotin (B1667282) or an alkyne group is also included in the probe's structure to facilitate the isolation and identification of the labeled protein. nih.gov A similar strategy has been successfully applied to the related pyrethroid kadethrin, where a diazirine-containing alcohol was used to create a photoreactive ester probe. researchgate.net

Analogues for Structure-Activity Relationship (SAR) Studies: The synthesis of analogues involves systematic modification of the parent structure to understand which chemical features are critical for its biological activity. For gamma-cyhalothrin, derivatization focuses on its two main components: the 3-phenoxybenzyl alcohol moiety and the cyclopropanecarboxylic acid moiety. researchgate.net

Modification of the Alcohol Moiety: The 3-phenoxybenzyl alcohol portion can be altered in various ways. Analogues can be synthesized by replacing the phenyl ring with other aromatic or heterocyclic systems or by introducing different substituents onto the existing rings. These changes help to probe the electronic and steric requirements of the binding pocket. researchgate.net

Modification of the Acid Moiety: The (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane-carboxylate portion is crucial for the compound's specific stereochemical fit and activity. Analogues can be created by altering the substituents on the propenyl side chain (e.g., replacing chlorine or the trifluoromethyl group) or by modifying the cyclopropane (B1198618) ring itself. These modifications are used to investigate how changes in stereochemistry, lipophilicity, and electronic properties affect insecticidal potency. mdpi.com

| Derivatization Strategy | Purpose | Required Structural Modification | Example Application |

|---|---|---|---|

| Radiolabeling | Tracer for metabolism and pharmacokinetic studies (ADME). moravek.comeurofins.com | Incorporation of an isotope (e.g., ¹⁴C, ³H) into a stable position of the molecule. | Quantifying tissue distribution and identifying metabolites. |

| Photoaffinity Labeling | Identification of molecular targets and binding site mapping. nih.gov | Attachment of a photoreactive group (e.g., diazirine) and often a reporter tag (e.g., alkyne, biotin). enamine.net | Covalently linking gamma-cyhalothrin to its binding site on sodium channels for proteomic analysis. |

| Analogue Synthesis (SAR) | Investigate structure-activity relationships; develop new compounds. researchgate.net | Systematic alteration of the acid or alcohol moieties (e.g., changing ring substituents, modifying side chains). mdpi.com | Determining the effect of different functional groups on insecticidal potency and spectrum. |

Molecular and Biochemical Mechanisms of Action Research

Neurophysiological Interactions at Voltage-Gated Sodium Channels

The primary mechanism of action for (1R)-trans-gamma-Cyhalothrin, a highly active isomer of the pyrethroid insecticide cyhalothrin (B162358), is its potent interaction with voltage-gated sodium channels (VGSCs) in the nervous system. nih.govherts.ac.uk These transmembrane proteins are critical for the initiation and propagation of action potentials in neurons. nih.gov By binding to the VGSCs, pyrethroids like gamma-cyhalothrin (B44037) disrupt their normal function, leading to the neurotoxic effects observed in target organisms. nih.govnih.gov The interaction is state-dependent, meaning the insecticide binds preferentially to specific conformations of the channel, such as the open or inactivated states. nih.govnih.gov

This binding modifies the gating kinetics of the channel, which is the process of opening and closing that allows for the controlled flow of sodium ions (Na+) across the neuronal membrane. nih.gov The disruption of this finely tuned process is the basis of the compound's insecticidal activity. nih.gov Research has identified specific amino acid residues within the sodium channel protein that serve as the receptor site for pyrethroids, and mutations in these sites can lead to insecticide resistance. researchgate.net

The defining effect of (1R)-trans-gamma-Cyhalothrin and other Type II pyrethroids on axonal membranes is the profound alteration of sodium channel kinetics. nih.govnih.gov These compounds cause a significant prolongation of the channel's open state by dramatically slowing both the activation and inactivation processes. nih.govnih.gov Normally, during an action potential, sodium channels open briefly to allow a rapid influx of Na+, causing depolarization, and then quickly inactivate to terminate the signal and allow the membrane to repolarize. lnppswu.com

Pyrethroid-modified channels, however, remain open for an extended period. This leads to a persistent influx of Na+ and a long-lasting depolarization of the nerve membrane. youtube.com This sustained depolarization results in repetitive firing of the neuron, which manifests as the hyperexcitability and eventual paralysis characteristic of pyrethroid poisoning. nih.gov Studies on squid giant axons have demonstrated that different Type II pyrethroids can induce distinct kinetic modifications; for example, the decay of the sodium tail current after modification by tralomethrin (B1683215) was found to be significantly slower than that caused by deltamethrin (B41696), indicating that subtle structural differences in the pyrethroid molecule can lead to different kinetic signatures. nih.gov

Table 1: Relative Potency of Various Pyrethroids on Sodium Influx in Cerebrocortical Neurons

This table summarizes the potency (EC50) and efficacy (Emax) of several pyrethroid insecticides in inducing tetrodotoxin-sensitive sodium influx. Data is based on studies in primary cultures of cerebrocortical neurons.

| Pyrethroid Compound | Type | Potency (EC50, µM) | Efficacy (Emax, % of Veratridine Response) |

|---|---|---|---|

| Deltamethrin | II | 0.14 | 100 |

| S-bioallethrin | I | 0.29 | 100 |

| β-cyfluthrin | II | 0.43 | 86 |

| λ-cyhalothrin | II | 0.74 | 90 |

| Esfenvalerate | II | 0.99 | 92 |

| Tefluthrin | I | 1.1 | 70 |

| Fenpropathrin | II | 1.8 | 67 |

Source: Adapted from research findings on pyrethroid-induced sodium influx. nih.gov

Broader Biochemical Interventions of Pyrethroids

The gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor, is a major inhibitory neurotransmitter receptor in the central nervous system. nih.goveurekaselect.com It functions as a ligand-gated chloride ion channel. eurekaselect.com Some studies have investigated this receptor as a potential target for pyrethroids. Research has shown that certain Type II pyrethroids, which like gamma-cyhalothrin possess an α-cyano group, can act as antagonists of the GABA receptor-ionophore complex. nih.gov For example, deltamethrin was found to inhibit GABA-dependent chloride influx in trout brain synaptoneurosomes and increase the input resistance of crayfish muscle fibers bathed in GABA, effects similar to known GABA antagonists like picrotoxinin. nih.govnih.gov

However, the role of GABA receptors as a direct target is complex. Other studies suggest that the inhibition of GABA-gated chloride influx by pyrethroids is an indirect effect. nih.gov This indirect action is proposed to be a consequence of the primary action on sodium channels; the resulting membrane depolarization is thought to interfere with the function of GABA-A receptors. This effect was shown to be sensitive to tetrodotoxin, a specific blocker of voltage-gated sodium channels, supporting the hypothesis of an indirect mechanism. nih.gov Some research also indicates that pyrethroids have no effect on certain GABA receptor binding sites. tandfonline.com

The nicotinic acetylcholine (B1216132) receptor (nAChR) is another critical ligand-gated ion channel involved in rapid excitatory synaptic transmission in the insect central nervous system. nih.gov Investigations have revealed that pyrethroids can interact with and modulate the function of nAChRs. nih.govtandfonline.com Studies using the electric organ of the electric ray, Torpedo ocellata, showed that various pyrethroids affected the binding of channel-site ligands and inhibited calcium ion (Ca2+) flux through the receptor's channel. nih.govtandfonline.com This suggests that nAChRs may be an additional target contributing to the toxic action of pyrethroids. nih.gov

Furthermore, pyrethroids have been shown to modulate the release of acetylcholine (ACh) in the brain. nih.gov In vivo microdialysis studies in rats demonstrated that different pyrethroids could either increase or decrease the efflux of ACh in the hippocampus. nih.gov For instance, deltamethrin caused a dose-dependent increase in ACh release, while cyhalothrin inhibited its release. nih.gov These findings indicate that pyrethroids can significantly interfere with the presynaptic and postsynaptic elements of the nicotinic cholinergic transmission pathway.

Table 2: In Vivo Effects of Pyrethroids on Acetylcholine (ACh) Release in Rat Hippocampus

This table shows the modulatory effects of different pyrethroids on the release of acetylcholine as measured by in vivo microdialysis in freely moving rats.

| Pyrethroid Compound | Dose (mg/kg i.p.) | Effect on ACh Release | Peak Effect (% of Baseline) |

|---|---|---|---|

| Allethrin | 20 | Increase | ~300% |

| Allethrin | 60 | Decrease | ~40% |

| Cyhalothrin | 20 - 60 | Decrease (Dose-dependent) | ~30% |

| Deltamethrin | 20 | Increase | ~250% |

| Deltamethrin | 60 | Increase | ~450% |

Source: Data from Tuomisto et al., 1995. nih.gov

Disruption of calcium ion (Ca2+) homeostasis is another significant consequence of pyrethroid action. mdpi.comnih.gov However, a substantial body of evidence indicates that for many pyrethroids, including lambda-cyhalothrin (B1674341) (of which gamma-cyhalothrin is the active isomer), the stimulation of Ca2+ influx is a secondary event, not a direct action on calcium channels. nih.govnih.govdrugbank.com

Research on mouse neocortical neurons demonstrated that pyrethroid-induced increases in intracellular Ca2+ were completely blocked by tetrodotoxin. nih.govdrugbank.com This finding strongly implies that the Ca2+ entry is dependent on the primary activation of VGSCs. drugbank.com The proposed mechanism is that the prolonged membrane depolarization caused by persistent Na+ influx leads to the opening of voltage-gated calcium channels (VGCCs). nih.govnih.gov Additionally, the elevated intracellular Na+ concentration can cause the Na+/Ca2+ exchanger to operate in reverse mode, further contributing to Ca2+ influx. drugbank.com Studies have also implicated L-type calcium channels and NMDA receptors in the pathway of pyrethroid-induced Ca2+ influx. drugbank.com While these secondary effects are well-documented, some research has also suggested that pyrethroids may cause the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, via inhibition of Ca2+-ATPase, representing another potential mechanism of disrupting calcium homeostasis. nih.gov

Table 3: Rank Order of Potency for Pyrethroid-Induced Calcium Influx in Neocortical Neurons

This table lists nine pyrethroids and their rank order of potency for evoking calcium ion (Ca2+) influx in primary cultures of mouse neocortical neurons. The effect for all compounds was found to be dependent on the activation of voltage-gated sodium channels.

| Rank | Pyrethroid Compound |

|---|---|

| 1 | Esfenvalerate |

| 2 | Cypermethrin (B145020) |

| 3 | λ-cyhalothrin |

| 4 | β-cyfluthrin |

| 5 | Fenpropathrin |

| 6 | Deltamethrin |

| 7 | S-bioallethrin |

| 8 | Bifenthrin (B131952) |

| 9 | Tefluthrin |

Source: Data from Cao et al., 2011. nih.gov

Insecticide Resistance: Mechanisms and Molecular Basis

Target-Site Resistance Mechanisms

Target-site resistance occurs when the insecticide can no longer bind effectively to its intended molecular target within the insect's nervous system. nih.govirac-online.org This insensitivity is typically caused by genetic mutations that alter the physical structure of the target protein. For pyrethroids such as gamma-cyhalothrin (B44037), the primary target is the voltage-gated sodium channel. nih.govirac-online.org

Sodium Channel Gene Mutations (kdr-type resistance)

The most well-documented mechanism of resistance to pyrethroids is knockdown resistance (kdr). nih.govnih.gov This form of resistance stems from point mutations in the para-type voltage-gated sodium channel (VGSC) gene. researchgate.netresearchgate.net These channels are crucial for the propagation of nerve impulses, and pyrethroids act by locking them in an open state, leading to hyperexcitation, paralysis, and death of the insect. nih.gov Mutations within the VGSC gene can reduce the binding affinity of pyrethroids to the channel, thereby diminishing their insecticidal effect. nih.govnih.gov

Numerous studies have identified specific kdr mutations that confer resistance to lambda-cyhalothrin (B1674341), the isomeric mixture from which the active (1R)-trans-gamma-Cyhalothrin is derived. For instance, the L1014F mutation, located in the IIS6 transmembrane segment of the sodium channel protein, has been identified in lambda-cyhalothrin-resistant populations of the cabbage stem flea beetle, Psylliodes chrysocephala. researchgate.net In these populations, the frequency of the kdr allele reached 90-100%, correlating with high levels of cross-resistance to various pyrethroids. researchgate.net Similarly, the L1014F and L1014S mutations are linked to lambda-cyhalothrin resistance in the malaria vector Anopheles gambiae. nih.gov Research in Aedes aegypti mosquitoes from Colombia identified a novel mutation, V419L, which was also associated with resistance to λ-cyhalothrin. mdpi.com

Table 1: Documented Sodium Channel Mutations Conferring Resistance to Lambda-Cyhalothrin

| Mutation | Location in VGSC | Affected Insect Species | Reference(s) |

|---|---|---|---|

| L1014F | Domain IIS6 | Psylliodes chrysocephala, Anopheles gambiae | researchgate.netnih.gov |

| L1014S | Domain IIS6 | Anopheles gambiae | nih.gov |

| V419L | Not specified | Aedes aegypti | mdpi.com |

| V1016G | Domain IIS6 | Aedes aegypti | nih.gov |

Other Receptor Site Alterations and Their Characterization

While mutations in the voltage-gated sodium channel are the principal cause of target-site resistance to pyrethroids, alterations in other nerve-related proteins are known to cause resistance to different classes of insecticides. nih.govplos.org These include mutations in the acetylcholinesterase (AChE) enzyme, the target for organophosphates and carbamates, and in the gamma-aminobutyric acid (GABA) receptor, the target for cyclodiene insecticides. nih.govplos.orgfrontiersin.org

For pyrethroids like (1R)-trans-gamma-Cyhalothrin, the evidence for resistance mechanisms involving receptor sites other than the VGSC is limited. The high specificity of pyrethroids for the sodium channel means that kdr-type mutations are the predominant and most significant form of target-site insensitivity. nih.govnih.gov Although some studies on polygenic resistance have explored other genetic loci, they have not identified alternative receptor sites as a primary mechanism for pyrethroid resistance. csic.es Therefore, while insects possess a range of potential target sites for neurotoxic compounds, the VGSC remains the critical focus for understanding and monitoring target-site resistance to (1R)-trans-gamma-Cyhalothrin.

Metabolic Resistance Pathways

Metabolic resistance is a biochemical defense mechanism where insects exhibit an enhanced ability to detoxify and eliminate insecticides before they can reach their target site. nih.govnih.gov This is typically achieved through the increased activity or altered substrate specificity of three major families of detoxification enzymes: Cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs). frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases (P450s) in Detoxification

Cytochrome P450s are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including pyrethroid insecticides. nih.govbiorxiv.org Overexpression of one or more P450 genes is a common mechanism of metabolic resistance in many insect species. nih.gov These enzymes typically detoxify pyrethroids through oxidative reactions, rendering them more water-soluble and easier to excrete.

Research has directly implicated P450s in resistance to lambda-cyhalothrin. In the fall armyworm, Spodoptera frugiperda, resistance was associated with the increased expression of multiple P450 genes following exposure. nih.gov A study on the codling moth, Cydia pomonella, found that several genes from the CYP9A subfamily, including CYP9A120 and CYP9A121, were overexpressed in a lambda-cyhalothrin resistant population and could metabolize the insecticide in vitro. biorxiv.org Similarly, in the malaria vector Anopheles funestus, resistance to lambda-cyhalothrin is conferred by metabolic pathways likely controlled by P450 genes, with CYP6M7 being significantly overexpressed. researchgate.net

Table 2: Cytochrome P450 Genes Implicated in Lambda-Cyhalothrin Resistance

| P450 Gene(s) | Insect Species | Finding | Reference(s) |

|---|---|---|---|

| CYP9A120, CYP9A121 | Cydia pomonella | Overexpressed in resistant population; metabolize lambda-cyhalothrin. | biorxiv.org |

| CYP6M7 | Anopheles funestus | Most overexpressed P450 in a resistant population. | researchgate.net |

| Multiple P450s | Spodoptera frugiperda | Upregulated in response to lambda-cyhalothrin exposure. | nih.gov |

Esterase-Mediated Detoxification and Stereospecificity

Carboxylesterases (CarEs) are hydrolytic enzymes that detoxify insecticides containing ester bonds, a key structural feature of pyrethroids. ucanr.edu These enzymes cleave the ester linkage in the pyrethroid molecule, producing less toxic acidic and alcoholic metabolites. ucanr.edu Enhanced esterase activity, through gene amplification or upregulation, is a well-established mechanism of resistance to various insecticides. frontiersin.org

A critical aspect of esterase-mediated detoxification is stereospecificity. Pyrethroid molecules, including cyhalothrin (B162358), have multiple chiral centers, resulting in different stereoisomers. (1R)-trans-gamma-Cyhalothrin represents a specific, highly active isomer. Esterases can exhibit preferential hydrolysis of certain isomers over others. ucanr.edu The rate of detoxification can vary significantly between the cis and trans isomers of a pyrethroid's cyclopropanecarboxylate (B1236923) core. ucanr.edu This stereoselectivity means that the insect's ability to metabolize a pyrethroid product depends on the specific isomeric composition. While (1R)-trans-gamma-Cyhalothrin is a potent insecticidal molecule, its ultimate effectiveness can be modulated by the presence of esterases that can efficiently hydrolyze this specific spatial configuration.

Glutathione S-Transferase (GST) Involvement in Resistance

Glutathione S-transferases (GSTs) are multifunctional enzymes that play a crucial role in Phase II of detoxification. mdpi.com They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates, including insecticides or their oxidized metabolites, making them more water-soluble and facilitating their removal. mdpi.comnih.gov In addition to direct detoxification, GSTs also contribute to resistance by protecting the insect from oxidative stress, which can be induced by pyrethroid exposure. nih.govnih.gov

Several studies have demonstrated the involvement of GSTs in resistance to lambda-cyhalothrin. In the bean flower thrips, Megalurothrips usitatus, the gene MuGSTs1 was significantly upregulated in response to lambda-cyhalothrin, and inhibition of GST activity increased the insect's sensitivity to the insecticide by 7.91-fold. nih.gov In Cydia pomonella, 25 different GST genes were identified as being associated with lambda-cyhalothrin resistance. nih.gov Furthermore, transcriptomic analysis of Spodoptera frugiperda revealed that GSTs were among the detoxification enzymes upregulated upon exposure to a lambda-cyhalothrin formulation. nih.gov These findings confirm that enhanced GST activity is a significant metabolic pathway contributing to resistance against (1R)-trans-gamma-Cyhalothrin.

Table 3: Glutathione S-Transferase (GST) Genes and Activity in Lambda-Cyhalothrin Resistance

| GST Gene / Activity | Insect Species | Finding | Reference(s) |

|---|---|---|---|

| MuGSTs1 | Megalurothrips usitatus | Significantly upregulated; inhibition of GST increased sensitivity. | nih.gov |

| 25 GST Genes | Cydia pomonella | Identified in association with lambda-cyhalothrin resistance. | nih.gov |

| Upregulated GSTs | Spodoptera frugiperda | Increased expression levels in response to lambda-cyhalothrin. | nih.govmdpi.com |

Genetic and Transcriptomic Underpinnings of Resistance Evolution

The evolution of resistance to pyrethroid insecticides, including (1R)-trans-gamma-Cyhalothrin, in various pest populations is a complex process driven by specific genetic and transcriptomic changes. nih.gov These adaptations primarily fall into two categories: alterations in the target site of the insecticide and enhanced metabolic detoxification. nih.gov

Target-Site Resistance: The primary target for pyrethroid insecticides is the voltage-sensitive sodium channel (Vssc), a crucial component of the insect's nervous system. nih.govwho.int Genetic mutations in the gene encoding this channel can lead to a modified protein structure, which reduces the binding affinity of the insecticide. This form of resistance is commonly known as knockdown resistance (kdr). who.intpnas.org Specific point mutations in the Vssc gene have been conclusively linked to resistance against both pyrethroids and DDT in numerous insect species. who.intpnas.org For instance, mutations like the G119S substitution in the Ace-1 gene can confer resistance to organophosphates and carbamates, illustrating the principle of target-site modification. who.int While specific kdr mutations for (1R)-trans-gamma-Cyhalothrin are part of the broader pyrethroid resistance landscape, they represent a fundamental genetic mechanism reducing its efficacy.

Metabolic Resistance: A more versatile and common mechanism of resistance involves changes in the expression of detoxification genes. nih.gov Transcriptomic analyses of insecticide-resistant pest strains consistently reveal the overexpression of genes encoding enzymes that metabolize and neutralize xenobiotics like insecticides. biorxiv.orgmdpi.com These enzymes belong to several major families:

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is frequently implicated in pyrethroid resistance. mdpi.com Overexpression of specific P450 genes, particularly from the CYP4 and CYP6 families, enables the insect to break down the insecticide at a faster rate, preventing it from reaching its target site. mdpi.com Studies on Spodoptera frugiperda exposed to lambda-cyhalothrin (which contains gamma-cyhalothrin) and Rhopalosiphum padi resistant to beta-cypermethrin (B1669542) have shown significant upregulation of various P450 genes. nih.govmdpi.com

Glutathione S-Transferases (GSTs): Increased activity of GSTs is another well-documented mechanism for detoxifying insecticides. nih.govbiorxiv.org These enzymes conjugate glutathione to the insecticide molecule, rendering it more water-soluble and easier to excrete.

Carboxylesterases (CarEs) and Uridine Diphosphate-Glucosyltransferases (UGTs): These enzyme families also contribute to the metabolic breakdown of insecticides. nih.govbiorxiv.org Transcriptomic studies have identified the upregulation of genes encoding these enzymes in pyrethroid-resistant strains, highlighting their role in the detoxification process. biorxiv.orgmdpi.com

ATP-Binding Cassette (ABC) Transporters: These membrane proteins can actively pump insecticides out of cells, reducing the intracellular concentration and protecting the target sites. mdpi.com Their overexpression has been linked to insecticide resistance in several pest species. mdpi.com

Transcriptomic investigations provide a comprehensive view of the genes and pathways that respond to insecticide exposure. In studies on pests like Euschistus heros and Rhopalosiphum padi, exposure to pyrethroids led to the differential expression of hundreds of genes, many of which are involved in detoxification pathways. biorxiv.orgmdpi.com

Table 1: Key Gene Families Implicated in Metabolic Resistance to Pyrethroids

| Gene/Protein Family | Function in Resistance | Example Pest Species with Observed Upregulation (in response to pyrethroids) | Citations |

| Cytochrome P450s (CYPs) | Oxidative metabolism and detoxification of insecticides. | Spodoptera frugiperda, Rhopalosiphum padi, Aedes albopictus, Houseflies | nih.govmdpi.com |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to insecticides for detoxification and excretion. | Spodoptera frugiperda, Euschistus heros | nih.govbiorxiv.org |

| Uridine Diphosphate-Glucosyltransferases (UGTs) | Glucuronidation of insecticides and their metabolites to facilitate excretion. | Euschistus heros, Rhopalosiphum padi | biorxiv.orgmdpi.com |

| Carboxylesterases (CarEs) | Hydrolytic degradation of ester-containing insecticides. | Spodoptera frugiperda | nih.gov |

| ABC Transporters | Efflux pumps that transport xenobiotics out of the cell. | Rhopalosiphum padi | mdpi.com |

Cross-Resistance Phenomena and Research Implications in Pest Populations

Cross-resistance occurs when a resistance mechanism selected by one insecticide also provides resistance to other, often chemically related, compounds. irac-online.org This is a significant challenge in pest management, as the development of resistance to a single insecticide can render an entire class of chemicals ineffective. irac-online.org

In the context of (1R)-trans-gamma-Cyhalothrin, cross-resistance is a well-documented phenomenon, primarily because the mechanisms of resistance are not always specific to a single molecule.

Target-Site Cross-Resistance: As noted previously, kdr mutations in the voltage-sensitive sodium channel that reduce the efficacy of one pyrethroid will typically confer resistance to other pyrethroids as well. irac-online.org A classic and widespread example of this is the cross-resistance between DDT and pyrethroids. irac-online.orgunl.edu Both insecticide classes target the Vssc, and mutations at this site often affect the binding of both, even though the pest population may have only been exposed to one. who.intpnas.org

Metabolic Cross-Resistance: The detoxification enzymes, such as cytochrome P450s, that are overexpressed in resistant populations can often metabolize a broad range of substrates. irac-online.org A single P450 enzyme, for example, may be capable of degrading multiple different pyrethroids. pnas.orgnih.gov Research on Anopheles gambiae has shown that the enzyme CYP6M2 can metabolize both pyrethroids and DDT, providing a clear molecular basis for metabolic cross-resistance between these two classes. pnas.org Similarly, studies on the annual bluegrass weevil (Listronotus maculicollis) found that populations highly resistant to the pyrethroids bifenthrin (B131952) and lambda-cyhalothrin also showed decreased susceptibility to insecticides from other chemical classes, including the organophosphate chlorpyrifos, the spinosyn spinosad, the neonicotinoid clothianidin, and the oxadiazine indoxacarb. nih.gov

Research Implications: The prevalence of cross-resistance has critical implications for pest management strategies and future research.

Insecticide Rotation: The knowledge of cross-resistance patterns is essential for designing effective insecticide rotation programs. Rotating between insecticides with the same mode of action or those affected by the same metabolic pathways is unlikely to be successful. irac-online.orgnih.gov For example, switching between different pyrethroids like lambda-cyhalothrin, deltamethrin (B41696), and cypermethrin (B145020) may not mitigate resistance if the underlying mechanism is a broad-spectrum P450 enzyme or a kdr mutation. nih.govscialert.net

Developing New Insecticides: Understanding the specific enzymes and mutations that confer resistance can guide the development of new insecticides that can bypass these mechanisms.

Monitoring and Diagnostics: Molecular diagnostics to detect known resistance alleles (e.g., kdr mutations) and to profile the expression of detoxification genes in field populations are vital tools. This allows for early detection of resistance and informs decisions on which insecticides will be most effective.

Research on Helicoverpa armigera demonstrated that populations selected for resistance to lambda-cyhalothrin also exhibited significant cross-resistance to other pyrethroids like fenvalerate, cypermethrin, and deltamethrin. scialert.net This underscores the limited utility of simply switching to another pyrethroid once resistance emerges.

Table 2: Examples of Cross-Resistance in Pyrethroid-Resistant Pest Populations

| Pest Species | Insecticide Selected For | Insecticides Showing Cross-Resistance | Resistance Ratio (RR) or Observation | Citations |

| Helicoverpa armigera | Lambdacyhalothrin | Fenvalerate, Cypermethrin, Deltamethrin, Betacyfluthrin | 3.98-fold, 3.14-fold, 2.96-fold, 4.80-fold | scialert.net |

| Listronotus maculicollis | Bifenthrin/λ-cyhalothrin | Chlorpyrifos, Spinosad, Clothianidin, Indoxacarb | RR50s ranging from 2.4 to 15.3 | nih.gov |

| Aedes aegypti | Pyrethroids (kdr allele) | DDT, Bioallethrin, Cyhalothrin, Deltamethrin | 8-fold (DDT), 6-fold (Bioallethrin), up to 57-fold for some pyrethroids | nih.gov |

| Diabrotica virgifera virgifera | Bifenthrin | Tefluthrin, DDT | RR50s ranging from 16.3 to 54.8-fold | unl.edu |

Environmental Biotransformation and Degradation Research

Hydrolytic and Oxidative Degradation Pathways of (1R)-trans-gamma-Cyhalothrin

The chemical breakdown of (1R)-trans-gamma-Cyhalothrin in the environment is significantly influenced by hydrolytic and oxidative reactions. The primary pathway for degradation is the cleavage of the ester linkage, a characteristic feature of pyrethroid insecticides. who.intregulations.gov This process is often followed by oxidation at various points on the molecule. who.int

Hydrolysis of the ester bond leads to the formation of two principal metabolites: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and a cyanohydrin which is unstable and further degrades to 3-phenoxybenzoic acid. who.int In some instances, an amide derivative of the parent compound can also be formed. who.int

Under alkaline conditions, the hydrolysis of gamma-cyhalothrin (B44037) is accelerated. who.intwikipedia.org For instance, at a pH of 9, the half-life of lambda-cyhalothrin (B1674341), a mixture of isomers including gamma-cyhalothrin, is approximately 7 to 13 days. wikipedia.orgregulations.gov In contrast, the compound is relatively stable in neutral or acidic media. who.intregulations.gov

Oxidative degradation can also occur, often initiated by microbial activity or photochemical processes. This can involve hydroxylation of the phenoxybenzyl moiety, leading to further breakdown products. who.int

Microbial Biodegradation Studies

Microorganisms, particularly fungi and bacteria, play a crucial role in the biodegradation of (1R)-trans-gamma-Cyhalothrin in soil and aquatic environments. researchgate.netfrontiersin.orgnih.gov These organisms can utilize the insecticide as a source of carbon and nitrogen, breaking it down into less toxic compounds. researchgate.netfrontiersin.org

Fungi have demonstrated significant capabilities in biodegrading gamma-cyhalothrin. The initial and most common step in fungal biotransformation is the cleavage of the ester bond by carboxylesterase enzymes. scielo.br This enzymatic action results in the formation of primary metabolites.

Several fungal species have been identified as effective degraders of gamma-cyhalothrin. Studies have shown that fungi isolated from various environments, including caves and marine habitats, can efficiently break down this insecticide. scielo.brscielo.brfrontiersin.org For example, Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp. isolated from a Brazilian cave were all found to biodegrade gamma-cyhalothrin, with A. ustus showing the highest efficiency at around 50% degradation under specific laboratory conditions. scielo.brscielo.br Marine-derived fungi, such as Aspergillus sp., Acremonium sp., Microsphaeropsis sp., and Westerdykella sp., have also been shown to biodegrade lambda-cyhalothrin, preferentially targeting the (1R,3R,αS)-gamma-cyhalothrin enantiomer. frontiersin.orgnih.govnih.gov

The mechanism of fungal biotransformation often involves an initial hydrolysis of the ester linkage, followed by further metabolic processes like hydroxylation. scielo.br This leads to the formation of various metabolites as the fungus utilizes the compound for its growth and energy needs.

The biodegradation of (1R)-trans-gamma-Cyhalothrin by microorganisms leads to the formation of several key metabolites. The most consistently identified metabolite resulting from the initial ester hydrolysis is 3-phenoxybenzoic acid (PBAc) . scielo.brfrontiersin.orgnih.gov This compound is a common breakdown product of many pyrethroid insecticides.

Further microbial action can lead to the hydroxylation of PBAc, resulting in compounds such as 3-(hydroxyphenoxy)benzoic acid . frontiersin.org In some degradation pathways, particularly under aqueous photolysis at a pH of 9, 3-phenoxybenzaldehyde (B142659) has been observed as a major early degradate, which is then oxidized to 3-phenoxybenzoic acid. regulations.gov

Another significant metabolite identified is (1RS)-cis-3-((ZE)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane-carboxylate (Compound Ia) , which is the acid moiety of the parent compound. regulations.gov In some cases, the amide derivative of cyhalothrin (B162358) has also been detected as a degradation product. who.int

The following table summarizes the key metabolites identified in environmental systems:

| Metabolite Name | Chemical Formula | Formation Pathway |

| 3-Phenoxybenzoic acid (PBAc) | C₁₃H₁₀O₃ | Hydrolysis of ester bond |

| 3-(Hydroxyphenoxy)benzoic acid | C₁₃H₁₀O₄ | Hydroxylation of PBAc |

| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | Intermediate in hydrolysis/oxidation |

| (1RS)-cis-3-((ZE)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane-carboxylate | C₉H₁₀ClF₃O₂ | Hydrolysis of ester bond |

| (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | C₂₃H₂₁ClF₃NO₃ | Amidation |

Factors Influencing Environmental Transformation Kinetics

The rate at which (1R)-trans-gamma-Cyhalothrin transforms in the environment is influenced by several key factors, including pH and the presence of sunlight.

The hydrolysis of (1R)-trans-gamma-Cyhalothrin is highly dependent on the pH of the surrounding medium. The ester linkage of the molecule is susceptible to cleavage under alkaline conditions. who.intwikipedia.org

Alkaline Conditions (pH 9): Hydrolysis is significantly accelerated. Studies on the closely related lambda-cyhalothrin have shown a half-life of approximately 7 to 13 days at pH 9. wikipedia.orgregulations.gov

Neutral Conditions (pH 7): The compound is relatively stable, with little to no hydrolysis observed. who.intregulations.govnih.gov

Acidic Conditions (pH 5): (1R)-trans-gamma-Cyhalothrin is stable, and no significant hydrolysis occurs. who.intregulations.govnih.gov

This pH sensitivity is a critical factor in determining the persistence of the insecticide in different aquatic environments.

Sunlight plays a significant role in the degradation of (1R)-trans-gamma-Cyhalothrin, a process known as photodegradation. evitachem.comcymitquimica.com This process can occur both in water (aqueous media) and on soil surfaces (terrestrial media).

In aqueous environments, photodegradation of gamma-cyhalothrin has been observed with a reported half-life of 13 environmental days at pH 5. regulations.gov The process involves the absorption of light energy, which leads to the breakdown of the molecule. The main degradation products from aqueous photolysis include the cyclopropanecarboxylic acid moiety and 3-phenoxybenzoic acid. who.int

On terrestrial surfaces, such as soil, photodegradation also contributes to the dissipation of the insecticide. who.int The half-life of the compound on plant surfaces can be as short as 5 days. wikipedia.org The rate of photodegradation can be influenced by the intensity of sunlight and the presence of photosensitizing substances in the environment.

The following table summarizes the influence of pH and photodegradation on the half-life of cyhalothrin isomers:

| Condition | Half-life | Reference |

| Hydrolysis at pH 9 | ~7-13 days | wikipedia.orgregulations.gov |

| Hydrolysis at pH 7 | Stable | who.intregulations.govnih.gov |

| Hydrolysis at pH 5 | Stable | who.intregulations.govnih.gov |

| Aqueous Photolysis (pH 5) | 13 days | regulations.gov |

| Photodegradation on plant surfaces | 5 days | wikipedia.org |

Advanced Analytical Methodologies for Research and Monitoring

Enantioselective Chromatographic Techniques (GC-MS/MS, LC-MS/MS) for Isomer Separation

The separation of individual stereoisomers is essential because different enantiomers of a chiral pesticide can exhibit varying levels of biological activity and toxicity. (1R)-trans-gamma-Cyhalothrin, the most active isomer pair in lambda-cyhalothrin (B1674341), requires enantioselective analytical methods for its precise measurement. eurl-pesticides.euchemreg.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for the enantioselective analysis of gamma-cyhalothrin (B44037). eurl-pesticides.eu This preference is partly due to the potential for thermal isomerization of pyrethroids that can occur during the high-temperature injection process in gas chromatography (GC). eurl-pesticides.eu Researchers have successfully developed sensitive chiral LC-MS/MS methods that can separate the toxic (1R)-trans-gamma-Cyhalothrin (the SR-isomer) from its less active RS-isomer. eurl-pesticides.eueurl-pesticides.eu These methods often employ cellulose-based stationary phases with an immobilized chiral selector to achieve chromatographic separation. eurl-pesticides.eu

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also utilized, particularly with detectors like the electron capture detector (ECD) for its sensitivity to halogenated compounds like pyrethroids. nih.gov However, for chiral separations of thermally labile compounds, LC-MS/MS is often considered more robust. eurl-pesticides.eu The combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for detection at very low levels, such as 0.01 mg/kg in various food matrices. eurl-pesticides.euchemreg.net

Interactive Table: Enantioselective Chromatographic Methods

| Technique | Chiral Stationary Phase (Column) | Instrumentation Example | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral LC-MS/MS | Cellulose-based (e.g., Chiral Art cellulose-SB) | Sciex 5500 QTrap, Sciex 4000 QTrap | Avoids thermal isomerization during analysis; effectively separates SR and RS isomers. | eurl-pesticides.eu |

| GC-MS/MS | Not specified for chiral separation of gamma-cyhalothrin | GC with Electron Capture Detector (ECD) or MS/MS | High sensitivity for pyrethroid analysis in general. | chemreg.netnih.gov |

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a crucial step to isolate (1R)-trans-gamma-Cyhalothrin from complex matrices like soil, water, food products, and biological tissues, and to remove interfering substances before instrumental analysis. toxoer.com The choice of method depends on the sample type, the analyte's properties, and the required concentration levels. researchgate.net

A widely adopted and efficient method for food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. eurl-pesticides.eu This procedure involves an extraction step with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. researchgate.net The citrate-buffered QuEChERS method has been successfully validated for the analysis of gamma-cyhalothrin in diverse matrices such as cucumber, orange juice, and wheat flour. eurl-pesticides.eueurl-pesticides.eu

For environmental samples, particularly water, Solid-Phase Extraction (SPE) is a common and effective technique. epa.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the pesticide. The analyte is later eluted with a small volume of an organic solvent, concentrating it for analysis. epa.gov Other techniques for various matrices include:

Liquid-Liquid Extraction (LLE) : A traditional method based on partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net

Soxhlet Extraction : Used for solid and semi-solid samples, such as soil, sediment, and tissue, often with solvents like methylene (B1212753) chloride or hexane (B92381) mixtures. epa.gov

Solid-Phase Microextraction (SPME) : A solvent-free method where a coated fiber adsorbs analytes from the sample, which can then be directly desorbed into the analytical instrument. uniroma1.it

Interactive Table: Sample Preparation Protocols

| Method | Sample Matrix | Principle | Common Solvents/Sorbents | Reference |

|---|---|---|---|---|

| QuEChERS | Fruits, Vegetables, Grains | Solvent extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. | Acetonitrile | eurl-pesticides.eueurl-pesticides.eu |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid-phase cartridge and eluted with a solvent. | Aminopropyl or microsilica columns | epa.govepa.gov |

| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction of solids with a heated solvent. | Methylene chloride, Dichloromethane, Toluene | epa.gov |

| Solid-Phase Microextraction (SPME) | Liquid, Gaseous, Solid Samples | Adsorption of analytes onto a coated fiber for solvent-free extraction. | Polymeric adsorbents on fused silica (B1680970) fibers | toxoer.comuniroma1.it |

Spectroscopic and Spectrometric Characterization of (1R)-trans-gamma-Cyhalothrin and its Metabolites

Mass spectrometry (MS) is the cornerstone for the definitive identification and structural confirmation of (1R)-trans-gamma-Cyhalothrin and its metabolites. nih.gov When coupled with chromatographic techniques (GC-MS or LC-MS), it provides both separation and detailed structural information.

In mass spectrometry, the molecule is ionized and fragmented, creating a unique pattern of mass-to-charge ratios (m/z) that serves as a chemical fingerprint. For cyhalothrin (B162358), common top peaks in GC-MS analysis are observed at m/z values of 181 and 197. nih.gov In tandem mass spectrometry (MS-MS), a specific precursor ion (e.g., the protonated molecule [M+H]+ at m/z 450.1) is selected and fragmented further to produce product ions (e.g., m/z 225), enhancing selectivity and confirmatory power. nih.gov

The metabolism of gamma-cyhalothrin often involves the cleavage of the ester bond, a major degradation pathway. who.int This process yields key metabolites such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA) and 3-phenoxybenzoic acid . chemreg.netwho.int The identity of these major metabolites in research studies is routinely confirmed using mass spectrometry, sometimes in combination with other techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwho.int

Interactive Table: Example Mass Spectrometry Data for Cyhalothrin

| Technique | Parameter | Value (m/z) | Significance | Reference |

|---|---|---|---|---|

| GC-MS | Top Peak | 181 | Characteristic fragment ions in the mass spectrum. | nih.gov |

| GC-MS | 2nd Highest Peak | 197 | ||

| MS-MS | Precursor Ion [M+H]+ | 450.1078 | Represents the mass of the protonated parent molecule. | nih.gov |

| MS-MS | Top Product Ion | 225 | A key fragment produced from the precursor ion, used for selective detection. | nih.gov |

Development of Novel Detection Probes for Research Applications

While chromatographic methods are accurate and reliable, they can be time-consuming and require extensive laboratory infrastructure, making them less suitable for rapid, on-site screening. nih.gov This has spurred research into novel detection probes and sensors that offer faster response times and potential for portability. nih.govrsc.org

Much of this innovative research focuses on pyrethroids as a class, with technologies that could be adapted for specific isomers like (1R)-trans-gamma-Cyhalothrin. Key areas of development include:

Fluorescence-Based Sensors : These sensors utilize materials that change their fluorescent properties upon binding to the target pesticide. nih.gov Quantum dots (QDs) are a prominent example; their intense and stable luminescence can be "quenched" or turned off in the presence of the analyte. wrc.org.za

Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers created with a "molecular memory" for a specific target molecule. wrc.org.za They can be designed to selectively bind to a pesticide like lambda-cyhalothrin, and when combined with a signaling mechanism like QDs, they can form highly selective and sensitive detection probes. wrc.org.za

Electrochemical Sensors : These devices measure changes in electrical signals (like current or potential) that occur when the pesticide interacts with a specially modified electrode surface. nih.gov

These emerging techniques aim to provide sensitive, selective, and rapid detection, which is crucial for applications in food safety, environmental monitoring, and public health. nih.gov

Interactive Table: Novel Detection Technologies for Pyrethroids

| Technology | Detection Principle | Potential Advantages | Reference |

|---|---|---|---|

| Quantum Dot (QD) Sensors | Fluorescence quenching or enhancement upon analyte binding. | High sensitivity, photostability, broad excitation spectra. | wrc.org.za |

| Molecularly Imprinted Polymers (MIPs) | Creates specific recognition sites for the target molecule, enhancing selectivity. | High selectivity, robustness, and stability. | rsc.orgwrc.org.za |

| Fluorescent Polymers | Binding of analyte to a conjugated polymer chain causes a change in fluorescence. | High sensitivity due to signal amplification along the polymer chain. | nih.gov |

| Electrochemical Sensors | Measures changes in electrical properties upon interaction with the analyte. | Rapid response, potential for miniaturization and low cost. | nih.gov |

Comparative Ecotoxicological Research in Non Target Organisms

Comparative Enantioselective Toxicity Studies in Aquatic and Terrestrial Non-Mammalian Models

(1R)-trans-gamma-Cyhalothrin, the most insecticidally active isomer of lambda-cyhalothrin (B1674341), demonstrates significantly higher toxicity to many non-target organisms compared to its other stereoisomers. nih.govnih.gov This enantioselectivity is particularly pronounced in aquatic invertebrates and fish. Studies have consistently shown that the toxicological effects of chiral pesticides like cyhalothrin (B162358) should be evaluated using their individual enantiomers, as the toxicity of the racemic mixture can be misleading. nih.gov

In aquatic systems, gamma-cyhalothrin (B44037) (GCH) generally causes effects at approximately half the concentration of the racemic mixture, lambda-cyhalothrin (LCH). nih.gov For instance, the median HC5 value (the concentration hazardous to 5% of species) for GCH in aquatic invertebrates was calculated at 0.47 ng/L, compared to 1.05 ng/L for LCH. nih.gov A similar trend was observed for fish, with median HC5 values of 23.7 ng/L for GCH and 40.9 ng/L for LCH. nih.gov

Research on specific aquatic species highlights this differential toxicity. In a study on zebrafish (Danio rerio), the (-)-enantiomer of lambda-cyhalothrin was found to be over 162 times more toxic than its (+)-enantiomer in an acute toxicity test. nih.gov The embryo test also showed the (-)-enantiomer was 7.2 times more potent in causing mortality over 96 hours. nih.gov Malformations such as a crooked body, yolk sac edema, and pericardial edema were induced by the racemate and its (-)-enantiomer at much lower concentrations than the (+)-enantiomer. nih.gov

However, the degree of enantioselectivity can vary between species. A comparative study between zebrafish and shrimp (Macrobrachium nippoensis) found that while the 96-hour LC50 values for GCH and LCH were nearly identical for zebrafish (1.93 µg/L and 1.94 µg/L, respectively), there was a significant difference for shrimp. nih.govresearchgate.net For M. nippoensis, the LC50 of GCH was 0.28 µg/L, whereas the LC50 for LCH was much lower at 0.04 µg/L, indicating that the toxicity to shrimp is highly dependent on stereochemistry. nih.govresearchgate.net In other invertebrate studies, the most sensitive species to GCH was identified as Chaoborus obscuripes, with a 96-hour EC50 of 3.8 ng/L. researchgate.net

The following table summarizes the comparative acute toxicity of gamma-cyhalothrin and lambda-cyhalothrin in various aquatic non-mammalian organisms.

| Species | Compound | 96-hr LC50/EC50 | Reference |

| Zebrafish (Danio rerio) | Gamma-Cyhalothrin (GCH) | 1.93 µg/L | nih.govresearchgate.net |

| Zebrafish (Danio rerio) | Lambda-Cyhalothrin (LCH) | 1.94 µg/L | nih.govresearchgate.net |

| Shrimp (Macrobrachium nippoensis) | Gamma-Cyhalothrin (GCH) | 0.28 µg/L | nih.govresearchgate.net |

| Shrimp (Macrobrachium nippoensis) | Lambda-Cyhalothrin (LCH) | 0.04 µg/L | nih.govresearchgate.net |

| Phantom Midge (Chaoborus obscuripes) | Gamma-Cyhalothrin (GCH) | 3.8 ng/L (EC50) | researchgate.net |

LC50: Lethal Concentration for 50% of the population. EC50: Effect Concentration for 50% of the population.

Mechanisms of Selective Action Across Different Organismal Groups in Controlled Studies

The selective action of (1R)-trans-gamma-Cyhalothrin and other pyrethroids is rooted in their stereospecific interaction with target sites in the nervous system. The primary mode of action for pyrethroids involves modifying the gating kinetics of voltage-sensitive sodium channels, causing prolonged channel opening and leading to nerve hyperexcitation, paralysis, and death of the organism.

Enantioselectivity arises because this interaction is highly specific to the three-dimensional structure of the molecule. nih.gov The chiral nature of the binding sites on the sodium channel protein means that one enantiomer fits much more effectively than others, resulting in a significantly stronger toxicological effect. nih.gov The high insecticidal activity of the (1R)-cis-αS and (1R)-trans-αS enantiomers is a direct result of this precise molecular recognition at the target site. researchgate.net The presence of enantioselectivity is considered strong evidence that a compound acts by binding to specific chiral protein sites rather than through non-specific mechanisms. nih.gov

The selective toxicity between different organismal groups (e.g., insects vs. mammals) is also influenced by differences in metabolism. While pyrethroids are toxic to a wide range of organisms, mammals and birds can metabolize them more rapidly, primarily through hydrolysis by carboxylesterase enzymes, which detoxifies the compound. researchgate.net In contrast, insects and aquatic organisms like crustaceans metabolize pyrethroids more slowly, allowing the active enantiomer to reach and interact with its neurological target site, leading to higher toxicity.

Bioaccumulation and Depuration Dynamics Research in Aquatic Non-Human Organisms

The environmental fate of (1R)-trans-gamma-Cyhalothrin, including its potential to accumulate in organisms, is a key aspect of its ecotoxicological profile. Studies on related pyrethroids have demonstrated that these compounds can be quickly taken up by aquatic organisms from the water. researchgate.net

Research on the uptake and depuration of lambda-cyhalothrin in zebrafish eleutheroembryos showed that bioaccumulation factors can range from 125.4 to 708.4. researchgate.net The elimination of these compounds from the zebrafish followed first-order kinetics, with half-lives ranging from 13.0 to 38.5 hours. researchgate.net

Importantly, these processes can also be enantioselective. Studies on other pyrethroids have shown that preferential degradation of one enantiomer can lead to the relative enrichment of the more toxicologically active enantiomer in the environment. nih.gov For lambda-cyhalothrin, bioaccumulation in zebrafish was found to be enantioselective, with a preferential accumulation of the (+)-enantiomer. researchgate.net This differential bioaccumulation and depuration can alter the enantiomeric ratio within an organism over time, which has significant implications for assessing the long-term toxicological risk. researchgate.net The persistence and bioaccumulation profiles of pyrethroids are directly affected by the different metabolic pathways of their enantiomers within biological systems. researchgate.net In simulated rice paddy water, both gamma-cyhalothrin and lambda-cyhalothrin concentrations decreased rapidly, becoming undetectable after 3 to 4 days. nih.gov However, even after dilution, the treated water remained toxic to shrimp, with a holding period of 4 days required for GCH-treated water to show no fatality, and longer for LCH. nih.gov

The following table outlines the kinetic parameters for pyrethroids in aquatic organisms.

| Organism | Compound | Process | Key Finding | Reference |

| Zebrafish Eleutheroembryo | Lambda-Cyhalothrin | Bioaccumulation | Bioaccumulation factors ranged from 125.4 to 708.4. | researchgate.net |

| Zebrafish Eleutheroembryo | Lambda-Cyhalothrin | Depuration | Half-lives ranged from 13.0 to 38.5 hours. | researchgate.net |

| Zebrafish | Lambda-Cyhalothrin | Enantioselectivity | Preferential accumulation of the (+)-enantiomer was observed. | researchgate.net |

Future Directions and Emerging Research Themes

Systems Biology Approaches to Elucidate Complex Resistance Mechanisms

The development of resistance to pyrethroid insecticides like gamma-cyhalothrin (B44037) in various pest species is a complex phenomenon driven by multiple molecular mechanisms. plos.orgbiorxiv.orgresearchgate.net Traditional research has often focused on single-gene or single-mechanism studies, such as target-site mutations (like kdr mutations) or the overexpression of specific detoxification enzymes. plos.orgcabidigitallibrary.org However, the reality in resistant insect populations is often a combination of these mechanisms, creating a multifaceted defense against insecticides. plos.orgbiorxiv.org

Systems biology offers a holistic approach to unravel these intricate resistance networks. By integrating various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a comprehensive understanding of the global changes that occur within an organism in response to insecticide exposure. peerj.com This approach moves beyond studying individual components to analyzing the interactions and dynamics of the entire biological system. peerj.comlstmed.ac.uk

For instance, transcriptomic studies comparing susceptible and resistant strains of mosquitoes, such as Aedes aegypti, have revealed the simultaneous up-regulation of multiple genes encoding detoxification enzymes. plos.org These often include cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs). plos.orgpeerj.com A systems biology approach, such as weighted gene co-expression network analysis (WGCNA), can identify modules of co-expressed genes that are strongly associated with the resistance phenotype. lstmed.ac.uk This can help pinpoint not only the key detoxification genes but also regulatory genes and other less obvious players in the resistance mechanism.

Recent studies have highlighted the importance of this integrated approach. In the mosquito Anopheles arabiensis and other malaria vectors, systems biology has been used to identify hub genes, such as serine protease and E3 ubiquitin-protein ligase, which could serve as novel markers for monitoring insecticide resistance. lstmed.ac.uk Similarly, in the agricultural pest Bemisia tabaci (whitefly), multi-omics approaches are being used to understand the complex regulation of detoxification systems in response to prolonged insecticide exposure. peerj.com

By applying these systems biology strategies specifically to (1R)-trans-gamma-Cyhalothrin, researchers can:

Identify the full suite of genes and proteins that respond to its application.

Understand how different resistance mechanisms (e.g., target-site insensitivity and metabolic resistance) are co-regulated and interact.

Discover novel resistance mechanisms that may have been previously overlooked.

Develop more robust molecular markers for the early detection and monitoring of resistance in the field. lstmed.ac.uk

This comprehensive understanding is crucial for designing effective resistance management strategies to preserve the efficacy of important insecticides like (1R)-trans-gamma-Cyhalothrin. researchgate.netlstmed.ac.uk

Integration of Advanced Modeling with Environmental Fate Studies

Understanding the environmental fate of (1R)-trans-gamma-Cyhalothrin is critical for assessing its ecological risk. As a pyrethroid, it has a tendency to adsorb to soil and sediment particles. oup.comrivm.nl Advanced mathematical models are increasingly being integrated with traditional environmental fate studies to provide a more comprehensive and predictive understanding of its behavior in the environment. plos.orgca.gov